![molecular formula C38H38O10 B1209941 Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- CAS No. 34807-41-5](/img/structure/B1209941.png)
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
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Overview
Description
Mezerein is a toxic diterpene ester found in the sap of Daphne mezereum and related plants. It is known for its ability to mimic diacylglycerol and activate different isoforms of protein kinase C. Mezerein was first isolated in 1975 and has shown antileukemic properties in mice. it is also recognized as a weak promoter of skin cancers in the same species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mezerein involves complex organic reactions. One of the key steps includes the esterification of daphnetoxin with 5-phenyl-2,4-pentadienoic acid. This reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of mezerein is not common due to its toxicity and limited applications. when produced, it involves the extraction from the bark and berries of Daphne mezereum. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mezerein undergoes several types of chemical reactions, including:
Oxidation: Mezerein can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mezerein into less complex diterpenes.
Substitution: Mezerein can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of mezerein.
Reduction: Simplified diterpenes.
Substitution: Ester-substituted derivatives.
Scientific Research Applications
Mezerein has several scientific research applications:
Chemistry: Used as a model compound to study diterpene esters and their reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular processes.
Medicine: Studied for its antileukemic properties and potential use in cancer research.
Industry: Limited use due to its toxicity, but it has been used in the past for dye production and as a cosmetic
Mechanism of Action
Mezerein exerts its effects by mimicking diacylglycerol and activating different isoforms of protein kinase C. This activation leads to various cellular responses, including the production of prostaglandin E2 and the modulation of epidermal growth factor receptor binding. Mezerein’s ability to activate protein kinase C is linked to its tumor-promoting activity .
Comparison with Similar Compounds
Similar Compounds
Daphnetoxin: Similar structure but lacks the phenyl-pentadienoyl component.
Phorbol-12-myristate-13-acetate: A potent ligand for protein kinase C, similar to mezerein, but differs in its tumor-promoting activity.
Uniqueness
Mezerein’s unique properties include its selective activation of protein kinase C isoforms and its differential effects on cellular processes compared to other phorbol esters. Its antileukemic properties and weak tumor-promoting activity make it a valuable compound for studying cancer biology .
Biological Activity
Daphnetoxin is a daphnane-type diterpene found primarily in plants of the Thymelaeaceae family. It has garnered attention for its diverse biological activities, particularly its potential anticancer effects, toxicity profiles, and mechanisms of action. This article delves into the biological activity of daphnetoxin, supported by various studies and data.
Chemical Structure and Properties
Daphnetoxin's structure includes a unique daphnane skeleton with an orthoester functional group. Its molecular formula is C₁₈H₁₈O₄, and it is characterized by a 12-acyloxy group that plays a crucial role in its biological activity. The compound's structural properties contribute to its interactions with biological systems, particularly in cancer cell lines.
Anticancer Activity
Daphnetoxin has been shown to exhibit significant anticancer properties across various studies. Research indicates that it can induce apoptosis in cancer cells, which is critical for its therapeutic potential.
- In Vitro Studies : Daphnetoxin demonstrated cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cells. The IC₅₀ values for these cell lines were reported at 16.08 μM and 26.81 μM, respectively . This suggests that daphnetoxin can effectively inhibit the proliferation of these cancer cells.
- Mechanisms of Action : The mechanism by which daphnetoxin exerts its anticancer effects involves mitochondrial pathways. Studies have shown that daphnetoxin induces mitochondrial toxicity characterized by increased proton leak and inhibition of ATP synthase activity . Furthermore, it has been observed to activate apoptotic pathways through the regulation of Bcl-2 family proteins and the cleavage of PARP in breast cancer cell lines .
Mitochondrial Toxicity
Daphnetoxin's interaction with mitochondria is a critical aspect of its biological profile. Research indicates that it can disrupt mitochondrial function, leading to increased permeability of the mitochondrial membrane and subsequent cell death.
- Toxicity Assessment : In studies using isolated rat liver mitochondria, daphnetoxin was found to induce significant mitochondrial dysfunction at concentrations above 100 μM. This included increased induction of the mitochondrial permeability transition pore and inhibition of the mitochondrial respiratory chain .
Data Table: Biological Activity Summary
Activity | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Cytotoxicity | HL-60 | 16.08 | Induction of apoptosis via Bcl-2 regulation |
Cytotoxicity | K562 | 26.81 | Mitochondrial dysfunction |
Mitochondrial Toxicity | Rat Liver Mitochondria | >100 | Increased proton leak, inhibition of ATP synthase |
Case Studies
- Antileukemic Properties : A study highlighted that daphnetoxin could serve as a potential antileukemic agent due to its cytotoxic effects on leukemia cell lines. The study emphasized the need for further exploration into its mechanisms and therapeutic applications in leukemia treatment .
- Comparative Toxicity Analysis : In a comparative study with other phytochemicals like daphnoretin, daphnetoxin exhibited higher toxicity levels towards isolated mitochondria and various tumor cell lines, indicating its potent bioactivity but also raising concerns about safety profiles .
Properties
CAS No. |
34807-41-5 |
---|---|
Molecular Formula |
C38H38O10 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1 |
InChI Key |
DLEDLHFNQDHEOJ-WNRHQEOASA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
melting_point |
509 to 516 °F (decomposes) (NTP, 1992) |
physical_description |
Crystals or white powder. (NTP, 1992) |
Pictograms |
Irritant |
Synonyms |
1alpha-alkyldaphnane 5-phenyl-2,4-pentadionate daphnetoxin daphnane mezerein tigliane-daphnane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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